3-(Chloromethyl)isoquinoline
CAS No.: 147937-36-8
Cat. No.: VC21263491
Molecular Formula: C10H8ClN
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147937-36-8 |
---|---|
Molecular Formula | C10H8ClN |
Molecular Weight | 177.63 g/mol |
IUPAC Name | 3-(chloromethyl)isoquinoline |
Standard InChI | InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2 |
Standard InChI Key | RWMIUVLOQIOJGB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=NC(=CC2=C1)CCl |
Canonical SMILES | C1=CC=C2C=NC(=CC2=C1)CCl |
Introduction
Chemical Identity and Structure
3-(Chloromethyl)isoquinoline is identified by CAS number 147937-36-8 and possesses the molecular formula C₁₀H₈ClN with a molecular weight of 177.63 g/mol . The compound consists of an isoquinoline ring system with a chloromethyl functional group attached at the 3-position. This structural arrangement contributes to its chemical reactivity, particularly in nucleophilic substitution reactions where the chloromethyl group serves as an excellent leaving group.
Structural Identifiers
The compound can be represented through various chemical notations as outlined in the table below:
Synonyms
This compound is also known by several alternate names in chemical literature:
Physicochemical Properties
The physicochemical properties of 3-(Chloromethyl)isoquinoline define its behavior in various chemical environments and applications. These properties provide essential information for handling, storage, and application development.
Physical Properties
The compound exhibits the following physical characteristics:
Chemical Properties
The chemical characteristics of 3-(Chloromethyl)isoquinoline include:
Property | Value |
---|---|
LogP | 2.22 |
PSA (Polar Surface Area) | 12.89000 |
Exact Mass | 177.034531 |
Purity (Commercial) | Typically 97-98% |
The compound's moderate LogP value of 2.22 indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable cell membrane permeability while maintaining some aqueous solubility. This property is particularly relevant for its applications in pharmaceutical research.
Synthesis and Preparation
The synthesis of 3-(Chloromethyl)isoquinoline can be accomplished through several routes, with one documented procedure involving the conversion of isoquinolin-3-ylmethanol to the desired product.
Synthetic Route
A common synthetic pathway involves:
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Preparation of a suitable isoquinoline precursor
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Reduction to 3-hydroxymethylisoquinoline
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Conversion of the hydroxymethyl group to chloromethyl using appropriate chlorinating agents
The hydrochloride salt of 3-(Chloromethyl)isoquinoline (CAS: 76884-33-8) is prepared through procedures similar to those used for converting quinoline-3-carbaldehyde to 3-chloromethylquinoline hydrochloride . This synthetic approach has been documented in patents including US5089495 (1992) and EP381375 (1990) .
Applications
3-(Chloromethyl)isoquinoline serves several important functions in chemical research and pharmaceutical development.
Pharmaceutical Applications
The compound is primarily utilized as a pharmaceutical intermediate in the synthesis of more complex molecules . Its reactive chloromethyl group makes it valuable for:
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Building blocks in medicinal chemistry
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Synthesis of isoquinoline-based drug candidates
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Development of bioactive compounds containing the isoquinoline scaffold
Research Applications
In research settings, 3-(Chloromethyl)isoquinoline finds applications in:
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Structure-activity relationship studies
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Development of chemical libraries
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Probe development for biological systems
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Exploration of heterocyclic chemistry
Analytical Characterization
Understanding the analytical profile of 3-(Chloromethyl)isoquinoline is essential for identification, purity assessment, and research applications.
Mass Spectrometry
Mass spectrometry data includes:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 178.04181 | 132.9 |
[M+Na]⁺ | 200.02375 | 149.8 |
These collision cross-section (CCS) values are useful for identification and characterization in advanced analytical applications .
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